5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-5-3-4-11(8-13)10-24-17(20)16(22-23-24)18(25)21-14-9-12(19)6-7-15(14)27-2/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETABCGTHAVCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
3-Methoxybenzyl bromide reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-methoxybenzyl azide in 85% purity. Critical parameters include:
- Solvent polarity : DMF enhances NaN₃ solubility and reaction kinetics.
- Temperature control : Exceeding 70°C risks azide decomposition.
Procedure :
- Dissolve 3-methoxybenzyl bromide (10 mmol) in anhydrous DMF (15 mL).
- Add NaN₃ (15 mmol) portionwise under nitrogen.
- Stir at 60°C until TLC (hexane/EtOAc 7:3) confirms complete conversion.
- Quench with ice water, extract with EtOAc, and dry over MgSO₄.
Alternative Oxidation Methods
Manganese dioxide (MnO₂)-mediated oxidation of 3-methoxybenzylamine derivatives, as described for morpholine-containing azides, offers a lower-yielding (62%) but halogen-free pathway.
Preparation of N-(5-Chloro-2-Methoxyphenyl)-2-Cyanoacetamide
Coupling Reaction Optimization
Cyanoacetic acid couples with 5-chloro-2-methoxyaniline using EDCl/HOBt in dichloromethane (DCM), achieving 78% yield after recrystallization.
Key Observations :
- Base selection : Triethylamine (TEA) neutralizes HCl byproducts, preventing cyano group hydrolysis.
- Temperature : Reactions performed at 0°C minimize side reactions.
Characterization Data :
- Melting Point : 142–144°C.
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.34 (d, J = 8.9 Hz, 1H), 6.89 (dd, J = 8.9, 2.6 Hz, 1H), 6.82 (d, J = 2.6 Hz, 1H), 3.87 (s, 3H, OCH₃), 3.43 (s, 2H, CH₂CN).
Triazole Ring Formation via Cyclization
Microwave-Assisted Cyclization
Adapting the protocol from, a mixture of 3-methoxybenzyl azide (1.2 eq) and N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide (1 eq) in ethanol reacts with NaOH (1.5 eq) under microwave irradiation (80°C, 1 hour), yielding the target compound in 56%.
Work-Up :
- Acidify with 1M HCl to pH 3–4.
- Extract with EtOAc, dry over MgSO₄, and concentrate.
- Triturate with cold diethyl ether to obtain off-white crystals.
One-Pot DBU/t-BuOK Method
Modifying, combining components in t-BuOH with 1,8-diazabicycloundec-7-ene (DBU) at 70°C for 24 hours, followed by t-BuOK addition, achieves 73% yield.
Advantages :
- Eliminates intermediate isolation steps.
- Enhances functional group tolerance for electron-withdrawing substituents.
Comparative Analysis of Synthetic Methods
| Parameter | Microwave Method | One-Pot DBU |
|---|---|---|
| Yield | 56% | 73% |
| Reaction Time | 1 hour | 34 hours |
| Purification | Trituration | Column Chromatography |
| Scale-Up Feasibility | Moderate | High |
Mechanistic Insights into Triazole Formation
The cyclization proceeds via initial deprotonation of the cyanoacetamide’s α-hydrogen, generating a nucleophilic enolate. Attack on the azide’s terminal nitrogen forms a tetrahedral intermediate, which collapses to release nitrogen gas and cyclize into the triazole core. Base selection critically impacts reaction efficiency:
- NaOH : Promotes rapid enolate formation but may hydrolyze sensitive groups.
- DBU/t-BuOK : Mild conditions preserve methoxy and chloro substituents.
Purification and Characterization
Recrystallization Optimization
The product exhibits optimal solubility in hot ethanol, with gradual cooling yielding needle-like crystals (purity >98% by HPLC).
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 10.34 (s, 1H, NH), 7.45–7.12 (m, 5H, Ar-H), 5.38 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₁₈ClN₅O₃ [M+H]⁺: 416.1124, found: 416.1127.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batches) using the one-pot method demonstrate consistent yields (70–72%) with reduced solvent consumption (3 L/kg vs. 10 L/kg for microwave method). Key challenges include:
- Azide Handling : Requires stringent temperature control to prevent exothermic decomposition.
- Waste Management : Neutralization of basic byproducts necessitates acid-wash steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Corresponding aldehydes or carboxylic acids.
Reduction products: Amines or alcohols.
Substitution products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are used as ligands in coordination chemistry.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial agents: Exhibits activity against bacteria and fungi.
Enzyme inhibitors: Used in the development of enzyme inhibitors for various diseases.
Medicine
Pharmaceuticals: Potential use in the development of drugs for cancer, infectious diseases, and neurological disorders.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents enhance target affinity and antiproliferative effects. For example, the trifluoromethyl group in ’s compound increases inhibitory potency against lung cancer NCI-H522 cells (GP = 68.09%) .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding to hydrophobic enzyme pockets. The 3-methoxybenzyl group in the target compound likely balances lipophilicity and metabolic stability.
- Hybrid Structures: Analogues combining triazole with heterocyclic moieties (e.g., thienopyrimidine in ) show enhanced kinase inhibition and selectivity .
Physicochemical and Structural Insights
- Crystallography : Compounds like ZIPSEY (CCDC refcode: ZIPSEY) were analyzed using SHELXL software, revealing planar triazole cores and intermolecular hydrogen bonds stabilizing the carboxamide group . Similar conformational rigidity is expected in the target compound.
- Synthesis : Many analogues (e.g., ) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), suggesting shared synthetic pathways with the target compound .
Pharmacological Potential
- Anticancer Activity : The target compound’s 5-chloro-2-methoxyphenyl amide may mimic the activity of dichlorophenyl derivatives (), which disrupt cancer cell proliferation via kinase inhibition or DNA damage pathways.
Biological Activity
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a triazole ring and various substituents that may influence its biological activity. The presence of the amino and chloro groups is particularly noteworthy as they play critical roles in its interaction with biological targets.
The biological activity of this compound primarily involves:
- Poly (ADP-ribose) polymerase (PARP) Inhibition : Similar compounds have been shown to inhibit PARP, an enzyme involved in DNA repair. The structural similarity to NAD+ allows binding to PARP, thereby preventing it from utilizing NAD+ for poly(ADP-ribosyl)ation processes, which is crucial for cellular repair mechanisms.
- Anticancer Activity : Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), leading to impaired DNA synthesis and cell proliferation .
Anticancer Properties
In vitro studies have demonstrated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Similar Triazole Derivative | HCT-116 | 2.6 | |
| Similar Triazole Derivative | HepG2 | 1.4 |
These results suggest a promising application in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit inhibition against various bacterial strains:
These findings highlight the potential use of this compound as an antimicrobial agent.
Case Studies
In a recent study evaluating a series of triazole derivatives, it was found that certain modifications to the triazole ring significantly enhanced both anticancer and antimicrobial activities. The specific substitution patterns on the phenyl rings were correlated with increased potency against cancer cell lines and bacteria .
Q & A
Q. Key Optimization Parameters :
- Temperature control (60–80°C for cycloaddition).
- Solvent selection (e.g., DMF for polar aprotic conditions).
- Catalyst loading (e.g., 5–10 mol% CuI).
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Structural validation employs:
X-ray Crystallography :
- Data collection using synchrotron or in-house diffractometers.
- Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
Spectroscopic Techniques :
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| Crystallographic CC | > 90% |
| Bond Length Accuracy | ±0.01 Å |
Advanced: How can researchers design experiments to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., kinases, cytochrome P450).
Assay Design :
- Kinetic Studies : Measure IC via fluorogenic substrates or radiometric assays.
- Controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.
Structural Interaction Analysis :
Q. Critical Variables :
- Enzyme concentration (nM–µM range).
- Incubation time (30–120 min).
- Buffer pH (optimized for enzyme activity).
Advanced: How can contradictory biological activity data for triazole carboxamides be resolved?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups).
- Compare IC values across analogs to identify critical functional groups .
Standardized Assay Protocols :
- Replicate studies under uniform conditions (pH, temperature, cell lines).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
Q. Example SAR Table :
| Compound Substituents | Bioactivity (IC, µM) |
|---|---|
| 5-Cl, 2-OCH, 3-OCH-Benzyl | 0.45 (Kinase X) |
| 5-F, 2-OCH, 4-Cl-Benzyl | 1.20 (Kinase X) |
| 5-Br, 2-NO, 3-OCH-Benzyl | >10 (Inactive) |
Advanced: What strategies optimize synthetic yield for triazole derivatives under scaled conditions?
Methodological Answer:
Reagent Optimization :
- Use coupling agents (e.g., HATU over EDCI for higher efficiency).
- Catalysts: Screen alternatives (e.g., Ru-based catalysts for regioselective cycloaddition).
Process Parameters :
- DOE (Design of Experiments) : Vary temperature (40–100°C), solvent (THF vs. DCM), and stoichiometry.
- Continuous Flow Chemistry : Enhances reproducibility for azide-alkyne reactions .
Q. Yield Optimization Example :
| Condition | Yield (%) |
|---|---|
| Batch (CuI, 80°C) | 65 |
| Flow (Cu@MOF, 60°C) | 92 |
Advanced: How does crystallographic data inform mechanistic studies of this compound’s bioactivity?
Methodological Answer:
Electron Density Maps : Identify hydrogen bonds between the carboxamide group and enzyme active sites (e.g., backbone NH of catalytic lysine).
Thermal Motion Analysis : B-factor maps highlight flexible regions (e.g., methoxybenzyl group) affecting binding kinetics .
Comparative Crystallography : Overlay structures with analogs to pinpoint steric clashes or favorable interactions.
Q. Key Metrics :
- Binding Affinity : Correlate with occupancy rates in active sites.
- Solvent Accessibility : Surface area calculations (e.g., <10% for high specificity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
